

Application Notes and Protocols: GPR120 Binding Affinity Assay for 9(R)-PAHSA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key regulator of metabolism and inflammation.[1][2] Activated by long-chain fatty acids, GPR120 is a promising therapeutic target for conditions such as type 2 diabetes, obesity, and inflammatory diseases.[2][3] 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) is an endogenous lipid that has been identified as a GPR120 agonist, augmenting insulin-stimulated glucose uptake and exerting anti-inflammatory effects.[1] This document provides detailed protocols and data for assessing the binding affinity of 9(R)-PAHSA for GPR120.

Data Presentation: GPR120 Ligand Affinities and Potencies

The following table summarizes the quantitative data for **9(R)-PAHSA** and other relevant GPR120 ligands. It is important to note that much of the available data is from functional assays (EC50/IC50) rather than direct binding assays (Ki/Kd).



Compound	Assay Type	Receptor Species	Cell Line	Measured Value	Reference
9(R)-PAHSA	Agonist Activity (unspecified)	Not Specified	Not Specified	Weak Agonism (~23% of max)	
9-PAHSA	Antagonism (of Chemokine Receptors)	Human	Recombinant	IC50 = 19 μM (for GPR120 agonism)	
Compound A	Agonist Activity	Not Specified	Not Specified	EC50 = ~0.35 μΜ	
TUG-891	Calcium Flux	Human	CHO cells	EC50 = 43.7 nM	
Grifolic acid	Proliferation Inhibition	Not Specified	DU145 cells	IC50 = 5.7 μΜ	
AH7614	Antagonist Activity	Not Specified	Not Specified	Selective GPR120 antagonist	

Experimental Protocols: GPR120 Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as **9(R)-PAHSA**, for the GPR120 receptor. As a specific commercially available radioligand for GPR120 is not readily available, this protocol is based on the use of a custom-synthesized or commercially sourced tritiated high-affinity GPR120 agonist, such as [³H]-TUG-891, as the radioligand.

Materials and Reagents

• Cell Culture: HEK293 or CHO cells stably expressing human GPR120.



- Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitor cocktail.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
- Radioligand: [³H]-TUG-891 (or another suitable high-affinity tritiated GPR120 agonist) at a concentration of ~0.5-5 nM.
- Non-specific Binding Control: A high concentration (e.g., 10 μM) of a non-radiolabeled GPR120 agonist (e.g., TUG-891).
- Test Compound: 9(R)-PAHSA, prepared in a stock solution (e.g., in DMSO) and serially diluted.
- 96-well Plates: For conducting the assay.
- Scintillation Vials and Cocktail.
- · Liquid Scintillation Counter.
- Glass Fiber Filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
- Cell Harvester.

Protocol Steps

- 1. Membrane Preparation
- Culture GPR120-expressing cells to confluency.
- Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
- Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
- Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
- Repeat the centrifugation step.
- Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
- 2. Competitive Binding Assay



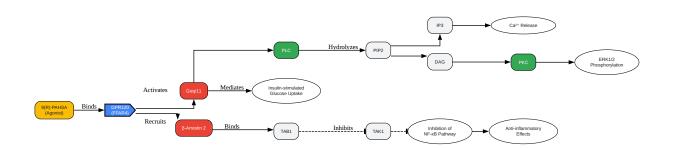
- Thaw the GPR120 membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 μg of protein per well.
- In a 96-well plate, add the following to each well in triplicate:
- Total Binding: 50 μ L of assay buffer, 50 μ L of [³H]-TUG-891, and 100 μ L of diluted membranes.
- Non-specific Binding: 50 μ L of non-labeled TUG-891 (10 μ M), 50 μ L of [3 H]-TUG-891, and 100 μ L of diluted membranes.
- Competitive Binding: 50 μ L of serially diluted **9(R)-PAHSA**, 50 μ L of [3 H]-TUG-891, and 100 μ L of diluted membranes.
- Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis

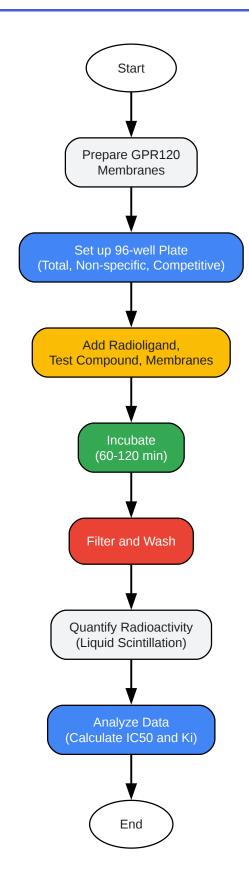
- Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
- Plot the percentage of specific binding against the log concentration of **9(R)-PAHSA**.
- Determine the IC50 value (the concentration of **9(R)-PAHSA** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in GraphPad Prism).
- Calculate the binding affinity (Ki) of **9(R)-PAHSA** using the Cheng-Prusoff equation:
- Ki = IC50 / (1 + ([L]/Kd))
- Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for GPR120.

Visualizations GPR120 Signaling Pathway









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